molecular formula C5HClIN3 B8655577 3-Chloro-6-iodopyrazine-2-carbonitrile

3-Chloro-6-iodopyrazine-2-carbonitrile

Cat. No.: B8655577
M. Wt: 265.44 g/mol
InChI Key: UFTSPZWLJMPOKT-UHFFFAOYSA-N
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Description

3-Chloro-6-iodopyrazine-2-carbonitrile (CAS 1392149-80-2) is a high-value, multifunctional heteroaromatic building block critical in modern organic synthesis, particularly in pharmaceutical research and development. Its molecular structure, featuring both chlorine and iodine substituents on the electron-deficient pyrazine ring, allows for sequential and selective cross-coupling reactions, making it an indispensable intermediate for constructing complex molecular architectures . The compound's primary research value lies in its application in transition metal-catalyzed cross-couplings, such as Suzuki, Sonogashira, and carbonylation reactions . The iodine atom is highly reactive in palladium-catalyzed couplings, enabling rapid diversification at the 6-position of the pyrazine ring. The chlorine atom at the 3-position, while less reactive than the iodide, can be subsequently functionalized, often via nucleophilic aromatic substitution, with a variety of nitrogen and sulfur nucleophiles or through a second, distinct metal-catalyzed cross-coupling step under optimized conditions . This differential reactivity provides researchers with a powerful tool for the convergent synthesis of diverse, highly substituted pyrazine derivatives. In a research context, this reagent is employed in the synthesis of complex molecules for drug discovery campaigns. The pyrazine core is a common scaffold in vital pharmaceuticals and biologically active compounds, and functionalization of this core is key to exploring structure-activity relationships . The presence of the electron-withdrawing cyano group further enhances the electron deficiency of the ring, facilitating nucleophilic substitution and stabilizing the structure, while also offering a potential handle for further transformation into other functional groups like carboxamides . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) and conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C5HClIN3

Molecular Weight

265.44 g/mol

IUPAC Name

3-chloro-6-iodopyrazine-2-carbonitrile

InChI

InChI=1S/C5HClIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H

InChI Key

UFTSPZWLJMPOKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)I

Origin of Product

United States

Scientific Research Applications

3-Chloro-6-iodopyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, synthesizing available research findings, insights, and case studies.

Structure and Composition

This compound has the following molecular characteristics:

  • Molecular Formula : C5H3ClIN3
  • Molecular Weight : Approximately 221.45 g/mol
  • CAS Number : 1392149-80-2

The compound features a pyrazine ring substituted with chlorine and iodine atoms, along with a carbonitrile group at the 2-position. This unique arrangement contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound is primarily explored for its potential in drug development. The presence of halogens (chlorine and iodine) is known to enhance the lipophilicity and biological activity of compounds, making them more effective as pharmaceutical agents.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine are often tested for their efficacy against various pathogens, suggesting that this compound may also possess similar properties.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, allowing chemists to create more complex molecules through various reactions. Its reactivity profile enables it to participate in nucleophilic substitutions and coupling reactions.

Synthetic Pathways

Several synthetic methods have been documented for producing this compound, including:

  • Nucleophilic Substitution Reactions : Utilizing the carbonitrile group to introduce new functional groups.
  • Coupling Reactions : Engaging with other aromatic compounds to form biaryl systems.

Agrochemicals

The compound's structural features may also lend themselves to applications in agrochemicals, particularly as potential herbicides or fungicides. The biological activity of similar pyrazine derivatives suggests a pathway for developing new agrochemical agents that target specific plant pathogens or pests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazine Derivatives

6-Chloropyrazine-2-carbonitrile (CAS 6863-74-7)
  • Molecular Formula : C₅HClN₃
  • Molecular Weight : 154.53 g/mol
  • Substituents : Chlorine at position 6, nitrile at position 2.
  • Key Differences: Lacks iodine and the 3-chloro substitution.
3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)
  • Molecular Formula : C₅H₂ClN₃
  • Molecular Weight : 139.54 g/mol
  • Substituents : Chlorine at position 3, nitrile at position 2.
  • Key Differences : Missing the 6-iodo group, which limits its ability to undergo further functionalization via halogen exchange reactions (e.g., Suzuki coupling). This compound’s smaller size may enhance solubility compared to the iodinated analog .
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile (CAS 1254055-46-3)
  • Molecular Formula : C₇H₄Cl₂N₃
  • Molecular Weight : 201.03 g/mol
  • Substituents : Chlorine at positions 3 and 5, ethyl at position 6, nitrile at position 2.

Pyridine-Based Analogs

2-Chloro-6-ethylpyridine-3-carbonitrile (CAS 191220-22-1)
  • Molecular Formula : C₈H₇ClN₂
  • Molecular Weight : 166.61 g/mol
  • Substituents : Chlorine at position 2, ethyl at position 6, nitrile at position 3.
  • Key Differences : Pyridine core (vs. pyrazine) reduces aromatic nitrogen content, affecting electron density and hydrogen-bonding capacity. The ethyl group enhances lipophilicity, making it more suitable for agrochemical applications .
2-Chloro-6-phenylpyridine-3-carbonitrile
  • Molecular Formula : C₁₂H₇ClN₂
  • Molecular Weight : 214.65 g/mol
  • Substituents : Chlorine at position 2, phenyl at position 6, nitrile at position 3.
  • Planar structure (as confirmed by crystallography) contrasts with pyrazine derivatives, where substituent positions may disrupt planarity .

Functional Group Variants

3-Amino-6-chloropyrazine-2-carboxylic Acid
  • Molecular Formula : C₅H₄ClN₃O₂
  • Molecular Weight : 189.56 g/mol
  • Substituents: Amino at position 3, chlorine at position 6, carboxylic acid at position 2.
  • Key Differences: Carboxylic acid and amino groups enable hydrogen bonding and salt formation, enhancing solubility and bioavailability compared to nitrile-containing analogs .
Methyl 3-Amino-6-chloropyrazine-2-carboxylate
  • Molecular Formula : C₆H₆ClN₃O₂
  • Molecular Weight : 203.58 g/mol
  • Substituents: Methyl ester at position 2, amino at position 3, chlorine at position 5.
  • Key Differences : Ester group offers a handle for hydrolysis to carboxylic acids, a common prodrug strategy absent in nitrile derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties
3-Chloro-6-iodopyrazine-2-carbonitrile C₅HClIN₃ 265.44 Cl (C3), I (C6), CN (C2) Halogen bonding, radiopharmaceuticals
6-Chloropyrazine-2-carbonitrile C₅HClN₃ 154.53 Cl (C6), CN (C2) Intermediate for cross-coupling
3-Chloropyrazine-2-carbonitrile C₅H₂ClN₃ 139.54 Cl (C3), CN (C2) Electron-deficient scaffold synthesis
2-Chloro-6-ethylpyridine-3-carbonitrile C₈H₇ClN₂ 166.61 Cl (C2), C₂H₅ (C6), CN (C3) Agrochemical intermediates
3-Amino-6-chloropyrazine-2-carboxylic Acid C₅H₄ClN₃O₂ 189.56 NH₂ (C3), Cl (C6), COOH (C2) Bioactive molecule synthesis

Research Findings and Implications

  • Reactivity: The iodine atom in this compound enables cross-coupling reactions (e.g., Sonogashira, Suzuki) more readily than chloro or bromo analogs, facilitating diverse derivatization .
  • Electronic Effects : Nitrile and halogen substituents create an electron-deficient pyrazine ring, enhancing susceptibility to nucleophilic attack compared to pyridine analogs .
  • Biological Activity : Chloro and iodo groups improve membrane permeability, while nitriles can act as hydrogen bond acceptors, making this compound a candidate for kinase inhibitor development .

Preparation Methods

Chlorination Methods

Chlorination of pyrazine precursors typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, 2-cyanopyrazine can be chlorinated at position 3 using POCl₃ in the presence of a catalytic amount of dimethylformamide (DMF), yielding 3-chloropyrazine-2-carbonitrile. This intermediate serves as a critical precursor for subsequent iodination.

Iodination Techniques

Iodination at position 6 is achieved via two primary routes:

  • Diazotization-Iodination : Treatment of a 6-aminopyrazine derivative with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) forms a diazonium intermediate, which undergoes iodide displacement in the presence of potassium iodide (KI). This method, adapted from benzothiazole iodination protocols, affords moderate yields (30–40%) but requires careful temperature control to avoid byproduct formation.

  • Metal-Catalyzed Halogen Exchange : Copper(I) iodide (CuI) and sodium iodide (NaI) in dioxane, mediated by ligands such as trans-N,N’-dimethyl-1,2-cyclohexanediamine, enable direct iodination of chlorinated precursors at elevated temperatures (110°C). This approach, inspired by aryl iodide synthesis, achieves higher regioselectivity and yields (50–65%) compared to diazotization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Ullmann-Type Coupling

Copper-mediated coupling between chloropyrazines and iodides offers a pathway to dihalogenated products. A study utilizing CuI and 1,10-phenanthroline in dimethylacetamide (DMAc) at 120°C demonstrated successful iodine substitution on analogous heterocycles, suggesting applicability to pyrazine systems.

Cyanation Approaches

The cyano group at position 2 is introduced early in the synthetic sequence to avoid interference with subsequent halogenation. Common methods include:

  • Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) with potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Sandmeyer Reaction : Conversion of an amino group to a cyano group via diazotization followed by treatment with CuCN. This method, though less common for pyrazines, has precedent in related heterocycles.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods for synthesizing 3-chloro-6-iodopyrazine-2-carbonitrile:

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Diazotization-Iodination6-Aminopyrazine-2-carbonitrileH₂SO₄, NaNO₂, KI, 0–70°C37Low cost, simple setupModerate yield, byproduct formation
CuI/NaI Halogen Exchange3,6-Dichloropyrazine-2-carbonitrileCuI, NaI, dioxane, 110°C, 24 h58High regioselectivityLong reaction time
Microwave-Assisted Iodination3-Chloropyrazine-2-carbonitrilePd(OAc)₂, KI, microwave, 150°C72Rapid, high yieldSpecialized equipment required
Sequential Cyanation-Halogenation2-BromopyrazineKCN, then POCl₃/KI45Flexible sequenceMultiple steps, lower overall yield

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Chloro-6-iodopyrazine-2-carbonitrile?

  • Methodological Answer : Synthesis typically involves halogenation and cyanation steps. For pyrazine derivatives, nucleophilic substitution reactions are common. For example, reacting pyrazine precursors with iodine monochloride (ICl) in anhydrous conditions can introduce iodine and chlorine substituents. Purification via column chromatography or recrystallization is critical due to the compound's sensitivity to moisture. Similar protocols for pyrazinecarbonitrile derivatives emphasize protecting the nitrile group during halogenation .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL (part of the SHELX suite) for refinement, ensuring high-resolution data (≤ 0.8 Å) to resolve heavy atoms like iodine. Key parameters include:

  • Data collection : Low-temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Incorporate anisotropic displacement parameters for halogen atoms.
    Cross-validate with spectroscopic data (e.g., IR for nitrile stretches ~2200 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to analogous halogenated pyrazine safety data (e.g., 3,6-Dichloropyrazine-2-carbonitrile in ):

  • PPE : Nitrile gloves, lab coat, and fume hood for airborne particulates.
  • Storage : Inert atmosphere (argon) at –20°C to prevent decomposition.
  • Spill management : Neutralize with sodium bicarbonate and dispose as halogenated waste .

Q. Which computational methods are suitable for modeling its electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provides accurate thermochemical data. Basis sets (e.g., 6-311+G(d,p)) must account for iodine’s relativistic effects. Use solvent models (e.g., PCM) for reactivity predictions in solution. Validate with experimental UV-Vis or NMR spectra .

Advanced Research Questions

Q. How do the chloro and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodo group is more reactive than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy. Experimental design:

  • Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
  • Kinetic studies : Monitor reaction progress via LC-MS to optimize iodine’s leaving group efficiency.
    Computational analysis (DFT) can map transition states to explain selectivity .

Q. What mechanisms explain nucleophilic attack on the pyrazine ring?

  • Methodological Answer : The electron-withdrawing nitrile group activates the ring for nucleophilic substitution. Under basic conditions (e.g., K₂CO₃ in DMF), nucleophiles like amines or thiols attack at the C-3 or C-6 positions. Use isotopic labeling (¹³C NMR) to track regioselectivity. For ring-opening reactions (e.g., with hydrazines), monitor intermediates via HRMS .

Q. How can conflicting data on thermal stability be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Strategies:

  • DSC/TGA : Perform differential scanning calorimetry under nitrogen to assess decomposition onset.
  • Computational validation : Calculate bond dissociation energies (BDEs) for C–I and C–Cl bonds using CCSD(T) for higher accuracy than DFT.
    Compare with structurally similar compounds (e.g., 6-methylchromone-3-carbonitrile in ) .

Q. How to design derivatives for enhanced biological activity?

  • Methodological Answer : Modify substituents to improve pharmacokinetics:

  • Amino groups : Introduce at C-2 to mimic bioactive pyrazines (e.g., ’s 3-amino analogs).
  • Bioisosteres : Replace iodine with trifluoromethyl for metabolic stability.
    Screen via molecular docking (e.g., AutoDock Vina) against target enzymes, followed by in vitro assays (e.g., IC₅₀ measurements) .

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